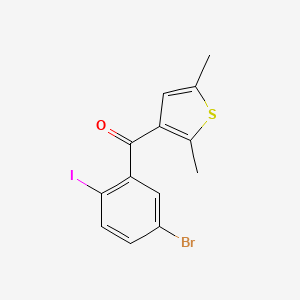
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone is a complex organic compound that features both halogenated phenyl and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The process would likely be scaled up from laboratory methods, ensuring that the reaction conditions are carefully controlled to maintain product quality.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as amines or ethers.
Aplicaciones Científicas De Investigación
(5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone involves its interaction with specific molecular targets. The halogenated phenyl and thiophene moieties can interact with various enzymes and receptors, potentially affecting biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-iodophenyl)(2-methyl-1H-indol-1-yl)methanone
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (5-Bromo-2-iodophenyl)methanol
Uniqueness
What sets (5-Bromo-2-iodophenyl)(2,5-dimethylthiophen-3-yl)methanone apart from similar compounds is its unique combination of halogenated phenyl and thiophene moieties. This structure provides distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C13H10BrIOS |
|---|---|
Peso molecular |
421.09 g/mol |
Nombre IUPAC |
(5-bromo-2-iodophenyl)-(2,5-dimethylthiophen-3-yl)methanone |
InChI |
InChI=1S/C13H10BrIOS/c1-7-5-10(8(2)17-7)13(16)11-6-9(14)3-4-12(11)15/h3-6H,1-2H3 |
Clave InChI |
RDMKKTBVOICYDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(S1)C)C(=O)C2=C(C=CC(=C2)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


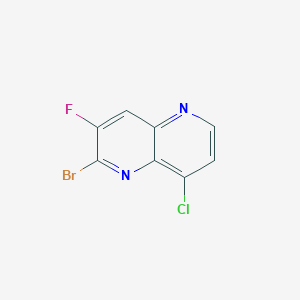
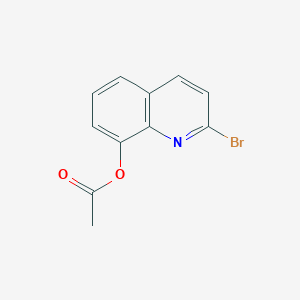

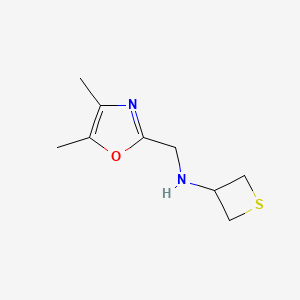
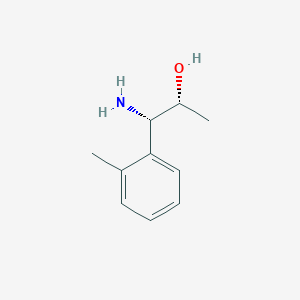
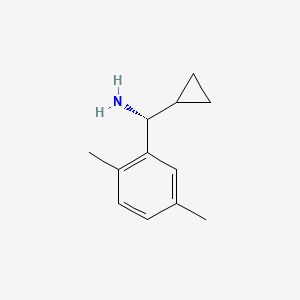
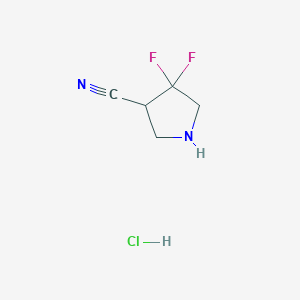

![N-{3-[benzyl(methyl)amino]propyl}-8-methyl-4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxamide](/img/structure/B15233463.png)

![Methyl4-chlorothieno[3,2-c]pyridine-7-carboxylate](/img/structure/B15233482.png)
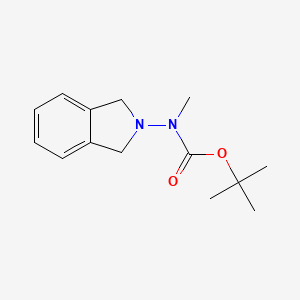
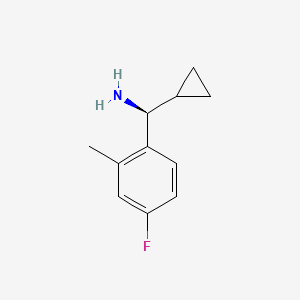
![2-({7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-yl}amino)ethan-1-ol](/img/structure/B15233498.png)
